1-METHYL-N-({3-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYL)-1,2,3,4-TETRAZOL-5-AMINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-METHYL-N-({3-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYL)-1,2,3,4-TETRAZOL-5-AMINE is a synthetic organic compound belonging to the tetrazole family. Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and materials science due to their unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-METHYL-N-({3-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYL)-1,2,3,4-TETRAZOL-5-AMINE typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized using a click chemistry approach, such as the copper-catalyzed Huisgen cycloaddition of azides and alkynes.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Analyse Chemischer Reaktionen
Types of Reactions
1-METHYL-N-({3-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYL)-1,2,3,4-TETRAZOL-5-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenated reagents and catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s reactivity and applications.
Wissenschaftliche Forschungsanwendungen
1-METHYL-N-({3-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYL)-1,2,3,4-TETRAZOL-5-AMINE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anti-inflammatory, antibacterial, antifungal, anticancer, antidiabetic, and hypoglycemic agent.
Biochemistry: Used in DNA synthesis due to its ability to form stable heterocyclic compounds.
Materials Science: Employed in the development of advanced materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-METHYL-N-({3-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYL)-1,2,3,4-TETRAZOL-5-AMINE involves its interaction with specific molecular targets and pathways. The compound’s tetrazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-1,2,3,4-Tetrazol-5-amine, 1-methyl-: A simpler tetrazole derivative with similar structural features.
5-Substituted 1H-tetrazoles: These compounds share the tetrazole core but differ in their substituents, leading to varied reactivity and applications.
Uniqueness
1-METHYL-N-({3-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYL)-1,2,3,4-TETRAZOL-5-AMINE stands out due to its specific substituents, which enhance its biological activity and potential applications in medicinal chemistry and materials science. The presence of the 4-methylbenzyl group and the N-{3-[(4-methylbenzyl)oxy]benzyl} substituent provides unique reactivity and interaction with molecular targets.
Eigenschaften
Molekularformel |
C17H19N5O |
---|---|
Molekulargewicht |
309.4g/mol |
IUPAC-Name |
1-methyl-N-[[3-[(4-methylphenyl)methoxy]phenyl]methyl]tetrazol-5-amine |
InChI |
InChI=1S/C17H19N5O/c1-13-6-8-14(9-7-13)12-23-16-5-3-4-15(10-16)11-18-17-19-20-21-22(17)2/h3-10H,11-12H2,1-2H3,(H,18,19,21) |
InChI-Schlüssel |
QMFFJAVCMFIARW-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)COC2=CC=CC(=C2)CNC3=NN=NN3C |
Kanonische SMILES |
CC1=CC=C(C=C1)COC2=CC=CC(=C2)CNC3=NN=NN3C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.